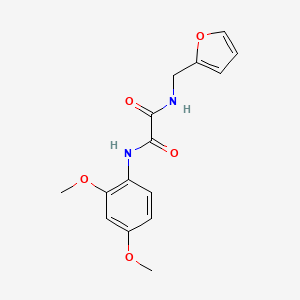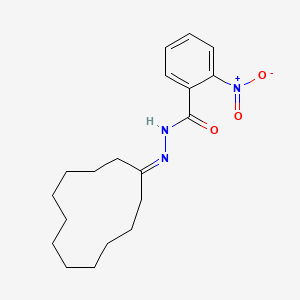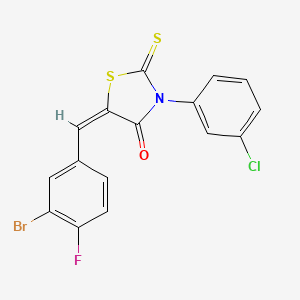![molecular formula C16H14ClFN2O2 B5018317 N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, also known as L-755,507, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective melanocortin-4 receptor (MC4R) agonists and has been studied for its role in regulating energy homeostasis and body weight.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide involves the selective activation of MC4R, which is expressed in the hypothalamus and other brain regions involved in the regulation of energy homeostasis. Activation of MC4R leads to the activation of downstream signaling pathways, which ultimately result in the suppression of appetite and the increase in energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal models of obesity and diabetes. Additionally, this compound has been shown to reduce body weight and improve metabolic parameters in obese and diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide in lab experiments is its selectivity for MC4R, which allows for the specific activation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide and other MC4R agonists. These include the development of more potent and selective compounds, the exploration of the role of MC4R in other physiological processes, and the investigation of the long-term safety and efficacy of MC4R agonists in humans. Additionally, the potential therapeutic applications of MC4R agonists in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide involves a multi-step process that starts with the reaction of 3-chloroaniline with 4-fluorophenylethylamine to form the intermediate product, 3-chloro-N-(4-fluorophenethyl)aniline. This intermediate is then reacted with ethanediamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to selectively activate MC4R, a receptor that plays a crucial role in regulating energy homeostasis and body weight. MC4R agonists have been shown to reduce food intake and increase energy expenditure, leading to weight loss and improved metabolic health.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-2-1-3-14(10-12)20-16(22)15(21)19-9-8-11-4-6-13(18)7-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNRVFOGIRSRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5018270.png)


![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)
![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)

